2-(2-Ethoxyphenyl)acetic acid
Overview
Description
2-(2-Ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylacetic acid, where an ethoxy group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and potential biological activities.
Synthetic Routes and Reaction Conditions:
Esterification and Hydrolysis: One common method involves the esterification of 2-ethoxyphenol with chloroacetic acid, followed by hydrolysis to yield this compound.
Grignard Reaction: Another method involves the Grignard reaction of 2-ethoxybenzyl chloride with magnesium in the presence of dry ether, followed by carbonation and acidification to obtain the desired product.
Industrial Production Methods: Industrial production methods often involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction conditions are common practices to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of 2-(2-ethoxyphenyl)acetaldehyde or 2-(2-ethoxyphenyl)acetone.
Reduction: Formation of 2-(2-ethoxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Scientific Research Applications
2-(2-Ethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Phenylacetic Acid: The parent compound, differing by the absence of the ethoxy group.
2-Methoxyphenylacetic Acid: Similar structure with a methoxy group instead of an ethoxy group.
4-Ethoxyphenylacetic Acid: Similar structure with the ethoxy group at the para position.
Uniqueness: 2-(2-Ethoxyphenyl)acetic acid is unique due to the presence of the ethoxy group at the ortho position, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
Biological Activity
2-(2-Ethoxyphenyl)acetic acid (C10H12O3), also known by its chemical identifier CID 144397, is an organic compound notable for its potential biological activities. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features an ethoxy group attached to a phenyl ring at the ortho position, linked to a carboxylic acid functional group. The compound is a solid at room temperature and exhibits specific bond lengths characteristic of strong covalent interactions, such as C–O bond lengths ranging from approximately 1.36 Å to 1.42 Å.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures can modulate enzyme activity and receptor interactions, which may lead to anti-inflammatory and analgesic effects. Specifically, it has been suggested that structural modifications can enhance pharmacological profiles, indicating that subtle changes in substituents significantly influence biological activity.
Anti-inflammatory and Analgesic Properties
This compound has been studied for its anti-inflammatory and analgesic properties. It acts on pathways involved in pain and inflammation, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The compound's efficacy is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects. For example, studies on related compounds indicate potential benefits in protecting neuronal cells from oxidative stress and apoptosis, which could be relevant in neurodegenerative conditions.
Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- In vitro Studies : Research involving cell lines has demonstrated that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells, suggesting potential applications in oncology .
- Pharmacological Profiles : Comparative studies have shown varying degrees of inhibitory activity against mPGES-1 (microsomal prostaglandin E synthase-1), a target for both cancer therapy and inflammation treatment. Some derivatives exhibited IC50 values in the low micromolar range, indicating significant biological activity .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated a marked reduction in inflammatory markers and pain response compared to control groups, supporting its use as a therapeutic agent for inflammatory disorders.
Case Study 2: Neuroprotection
In another study focused on neuroprotection, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative damage. The findings revealed that these compounds significantly reduced cell death and improved cell viability under stress conditions.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Amino-2-(2-ethoxyphenyl)acetic Acid | C10H13NO3 | Exhibits neuroprotective effects |
3-Phenylpropanoic Acid | C10H12O3 | Potential mPGES-1 inhibitor |
2-(Thiophen-2-yl)acetic Acid | C10H9O2S | Selective inhibitory activity against mPGES-1 |
The structural variations among these compounds influence their solubility, binding affinities, and overall biological activities, making them valuable subjects for further research in medicinal chemistry.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABROWERIMKBDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220527 | |
Record name | Acetic acid, o-ethoxyphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-12-2 | |
Record name | Acetic acid, o-ethoxyphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 70289-12-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, o-ethoxyphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxyphenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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